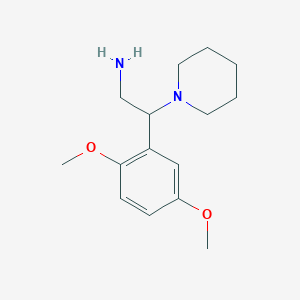![molecular formula C17H17BrO4 B3038961 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid CAS No. 938322-70-4](/img/structure/B3038961.png)
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid
Overview
Description
“3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C18H19BrO4 . It is a derivative of benzoic acid, which is a common constituent in a variety of essential oils and is frequently used in the field of organic chemistry .
Synthesis Analysis
The synthesis of such compounds typically involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis pathway for this specific compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid” consists of a benzene ring substituted with bromo, ethoxy, and (4-methylbenzyl)oxy groups, along with a carboxylic acid group . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to occur at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the reaction conditions and the reagents used.Scientific Research Applications
- Biphenyl Amides : Researchers use this compound as a building block in the synthesis of biphenyl amides, which find applications in drug discovery and development .
- Nonpeptide GPIIb/IIIa Antagonists : It serves as an analog for potent, nonpeptide GPIIb/IIIa antagonists, which are crucial in antiplatelet therapy .
Organic Synthesis and Medicinal Chemistry
Functional Group Transformations
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or carbon-based compounds in its mechanism of action.
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling , it can be inferred that the compound may play a role in pathways involving carbon–carbon bond formation.
Result of Action
Given its potential role in suzuki–miyaura coupling , it can be inferred that the compound may facilitate the formation of carbon–carbon bonds, which could have various effects depending on the specific context within a cellular environment.
Action Environment
It’s known that the success of suzuki–miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions , suggesting that the compound may also exhibit similar environmental preferences.
properties
IUPAC Name |
3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYWYZXTCMWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



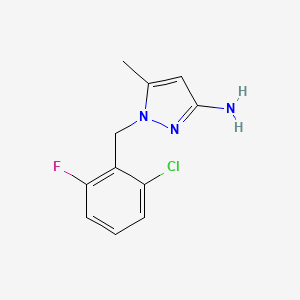
![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3038879.png)
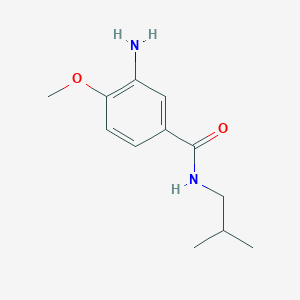
![2-[(Cyclopropylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3038883.png)

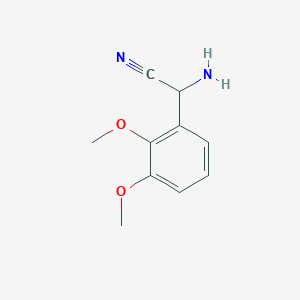
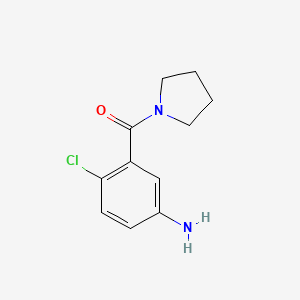
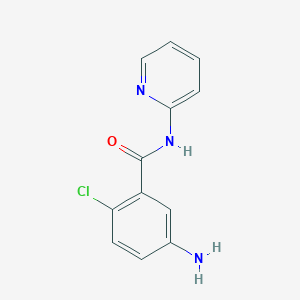

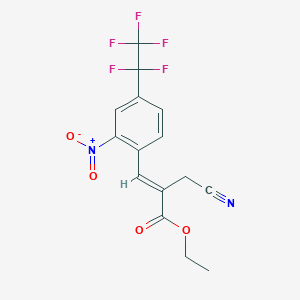

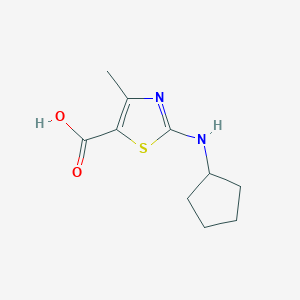
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3038900.png)
